2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile
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Overview
Description
2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile is a chemical compound that features a tetrahydropyran ring with an amino group and an acetonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with tetrahydro-4H-pyran-4-one.
Amination: The tetrahydro-4H-pyran-4-one undergoes amination to form 4-aminotetrahydropyran.
Nitrile Formation: The 4-aminotetrahydropyran is then reacted with a suitable nitrile source to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the acetonitrile group.
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the acetonitrile group.
2-(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but has an acetic acid group instead of the nitrile group.
Uniqueness
2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
2-(4-aminooxan-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-1-7(9)2-5-10-6-3-7/h1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJTCCTCTYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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